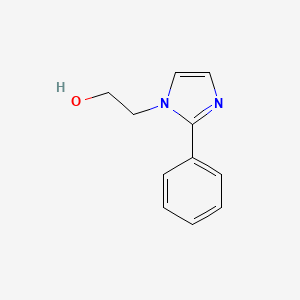

2-(2-phenyl-1H-imidazol-1-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylimidazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-9-8-13-7-6-12-11(13)10-4-2-1-3-5-10/h1-7,14H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSGFZQEBQUKEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619165 | |

| Record name | 2-(2-Phenyl-1H-imidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51755-51-2 | |

| Record name | 2-(2-Phenyl-1H-imidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 2 Phenyl 1h Imidazol 1 Yl Ethanol and Analogues

Direct Synthetic Routes

Direct routes are characterized by the formation of the N-ethanol side chain on a pre-synthesized 2-phenylimidazole (B1217362) core. This is typically achieved through nucleophilic substitution or ring-opening reactions.

The nitrogen atom of the imidazole (B134444) ring can act as a nucleophile, readily participating in alkylation reactions. A common and direct method for synthesizing 2-(2-phenyl-1H-imidazol-1-yl)ethanol and its derivatives involves the N-alkylation of 2-phenylimidazole with a suitable two-carbon electrophile.

One such approach involves the reaction of imidazole with an epoxide, like ethylene (B1197577) oxide, under basic conditions. The nucleophilic nitrogen of the imidazole attacks a carbon atom of the epoxide ring, leading to its opening and the formation of the desired N-ethanol side chain. A similar strategy has been proposed for more complex analogues, such as 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, where imidazole reacts with 2-chloro-1-(2,4-dichlorophenyl)ethanol. This reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base. google.com

Another common synthetic application involves a two-step process where a 2-bromo-1-arylethanone reacts with imidazole to form a 2-(1H-imidazol-1-yl)-1-arylethanone intermediate. This ketone is then reduced, for example with sodium borohydride, to yield the final alcohol derivative.

Table 1: Examples of Alkylation Reactions for Imidazole Analogues

| Imidazole Substrate | Alkylating Agent/Reactant | Base/Catalyst | Solvent | Product |

|---|---|---|---|---|

| Imidazole | 2-chloro-1-(2,4-dichlorophenyl)ethanol | Caustic Soda | DMF | 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol google.com |

| Imidazole | 2-bromo-1-arylethanones (followed by reduction) | - | - | 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives |

The foundational Debus-Radziszewski synthesis, first reported in the 19th century, remains a relevant strategy for forming the imidazole core. This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). researchgate.net For the synthesis of 2-phenylimidazole, the reactants would be glyoxal (B1671930), benzaldehyde (B42025), and an ammonia source. researchgate.netgoogle.com Once the 2-phenylimidazole ring is formed, it can be subsequently alkylated as described previously to yield the target compound.

Modern variations of this condensation reaction have been developed to improve yields and simplify procedures. One such method for preparing 2-phenylimidazole involves reacting benzaldehyde and a glyoxal aqueous solution with pure ammonia in a gas-liquid-liquid phase synthesis device under micropressure. google.com Other classical methods for imidazole synthesis include the Marckwald synthesis, which can be used to prepare 2-thiol substituted imidazoles from α-amino ketones and potassium thiocyanate. researchgate.net

Recent progress in cyclization reactions has expanded the toolkit for creating polysubstituted imidazoles from various starting materials, including oxime esters, alkynes, and nitriles, which can serve as precursors to the target molecule's framework. sioc-journal.cn For instance, a novel protocol involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild, nickel-catalyzed conditions. rsc.org

Multi-Component Reactions for Imidazole Framework Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants. researchgate.net These reactions are advantageous for building libraries of structurally diverse compounds.

The synthesis of substituted imidazoles is well-suited to MCR strategies. A common MCR for producing 2,4,5-trisubstituted imidazoles involves the one-pot condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium (B1175870) acetate. researchgate.netamazonaws.comisca.me By including a primary amine in this mixture, 1,2,4,5-tetrasubstituted imidazoles can be readily prepared. isca.menih.gov These reactions are often facilitated by a catalyst to improve reaction rates and yields.

Table 2: Catalysts in Multi-Component Synthesis of Substituted Imidazoles

| Reactants | Catalyst | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Benzil, Aromatic Aldehyde, NH₄OAc | p-Toluenesulfonic acid (PTSA) | Ethanol (B145695), 80°C | 2,4,5-Trisubstituted | isca.me |

| Benzil, Aromatic Aldehyde, NH₄OAc, Aniline | p-Toluenesulfonic acid (PTSA) | Ethanol, 80°C | 1,2,4,5-Tetrasubstituted | isca.me |

| Benzil, Aromatic Aldehyde, NH₄OAc | Methane sulphonic acid | Solvent-free | 2,4,5-Trisubstituted | amazonaws.com |

| Benzil, Aromatic Aldehyde, Amine, NH₄OAc | Silica-supported Boron Trifluoride (BF₃·SiO₂) | - | 1,2,4,5-Tetrasubstituted | nih.gov |

Catalytic Approaches in Imidazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high efficiency, selectivity, and milder reaction conditions. Both transition metals and small organic molecules (organocatalysts) have been successfully employed in the synthesis of imidazole frameworks.

Transition metals such as copper, palladium, nickel, and gold are powerful catalysts for forming the C-C and C-N bonds necessary for constructing the imidazole ring and its substituents. nih.govnih.gov

Copper (Cu): Copper catalysts have been used for the synthesis of highly substituted imidazoles via oxidative C-H functionalization from starting materials like benzylamine (B48309) and β-enamino esters. nih.gov Copper salts can also promote the regioselective oxidative diamination of terminal alkynes with amidines to form 1,2,4-trisubstituted imidazoles. chim.it

Nickel (Ni): Nickel(0) complexes have been shown to catalyze the dehydrogenation of benzylic-type imines to yield tetrasubstituted imidazoles and 2-imidazolines. rsc.org Nickel catalysis is also effective for the C-H arylation of imidazoles, allowing for the direct introduction of aryl groups onto the imidazole core. researchgate.net Nanoparticle nickel, in conjunction with copper iodide, has been used to catalyze the reaction between imidazole and iodobenzene (B50100) to form 2-phenylimidazole. google.com

Gold (Au) and Silver (Ag): Gold catalysts can efficiently activate the carbon-carbon triple bonds of propargyl amidines toward nitrogen nucleophilic addition, leading to the formation of imidazole derivatives. chim.it Silver catalysts have been employed in cascade reactions involving propargylamines and ketenimines to synthesize 1,2,5-trisubstituted imidazoles. chim.it

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, representing a greener and often more sustainable alternative to metal-based catalysis. tandfonline.com Various organocatalytic strategies have been developed for the synthesis of substituted imidazoles.

Thiazolium salts have been used to catalyze the addition of an aldehyde to an acyl imine, generating an α-ketoamide intermediate in situ, which then undergoes ring closure to form the imidazole in a one-pot sequence. acs.orgfigshare.com Amino acids, such as glutamic acid, have been reported to be effective catalysts for the high-yielding synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. tandfonline.com Even simple organic molecules like ascorbic acid (Vitamin C) have been shown to catalyze the formation of tetrasubstituted imidazoles from benzil, primary amines, aldehydes, and ammonium acetate. tandfonline.com Imidazole itself can also function as an organocatalyst in certain multi-component reactions to create diverse heterocyclic structures. rsc.orgias.ac.in

Table 3: Comparison of Catalytic Approaches in Imidazole Synthesis

| Catalytic Approach | Catalyst Example | Key Transformation | Advantages |

|---|---|---|---|

| Transition Metal | Copper Iodide (CuI) | Oxidative C-H functionalization | Mild conditions, readily available materials nih.gov |

| Transition Metal | Nickel(0) complex | Dehydrogenation of imines | Good selectivity, atom economy rsc.org |

| Organocatalysis | Thiazolium salt | α-ketoamide formation and cyclization | One-pot synthesis from available materials acs.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure or enriched this compound and its analogues has been approached through several key strategies, primarily focusing on the asymmetric reduction of a prochiral ketone precursor, the use of chiral auxiliaries to direct stereoselective transformations, and biocatalytic methods. These approaches aim to establish the chiral center at the carbon atom bearing the hydroxyl group with high levels of enantiomeric excess (ee).

One of the most effective and widely studied methods for the stereoselective synthesis of chiral β-amino alcohols is the asymmetric reduction of the corresponding α-amino ketones. In the context of this compound derivatives, this involves the enantioselective reduction of a 2-(2-phenyl-1H-imidazol-1-yl)acetophenone precursor.

A notable example involves the use of transition metal catalysts bearing chiral ligands. For instance, the asymmetric transfer hydrogenation of 2-(1H-imidazol-1-yl)-1-phenylethanones has been successfully achieved using a ruthenium catalyst. Specifically, the use of RuCl(p-cymene)[(R,R)-Ts-DPEN] as a catalyst has been shown to produce the (S)-enantiomers of 2-(1H-imidazol-1-yl)-1-phenylethanols with high enantioselectivity. researchgate.net This method is predicated on the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone substrate, mediated by the chiral catalyst. The stereochemical outcome is dictated by the specific chirality of the diphosphine and diamine ligands coordinated to the ruthenium center.

The significance of achieving high enantiopurity is underscored by studies on the biological activity of the resulting enantiomers. For certain ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol, the levorotatory (-) isomers have demonstrated antifungal activity up to 500 times greater than their dextrorotatory (+) counterparts, highlighting the critical importance of stereoselective synthesis in developing potent therapeutic agents.

Beyond ruthenium-based catalysts, other transition metals and ligand systems are also being explored for the asymmetric reduction of similar ketone precursors. The choice of catalyst and reaction conditions is crucial for achieving high yields and enantioselectivities across a range of substrates with different substitution patterns on the phenyl and imidazole rings.

The following table summarizes key findings in the catalytic asymmetric reduction for the synthesis of chiral 2-(imidazol-1-yl)-1-phenylethanol derivatives:

| Catalyst / Reagent | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| RuCl(p-cymene)[(R,R)-Ts-DPEN] | 2-(1H-imidazol-1-yl)-1-phenylethanone | (S) | High | researchgate.net |

Further research in this area is focused on the development of more efficient, versatile, and environmentally benign catalytic systems, including the use of earth-abundant metals and the design of novel chiral ligands to fine-tune the stereochemical control of the reduction process. The ability to predictably and efficiently synthesize specific stereoisomers of this compound derivatives is paramount for the continued exploration of their therapeutic potential.

Spectroscopic and Diffraction Based Structural Characterization of 2 2 Phenyl 1h Imidazol 1 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The analysis of 2-(2-phenyl-1H-imidazol-1-yl)ethanol reveals a distinct set of signals corresponding to the different types of protons present.

In a study where the compound was synthesized, its ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃). The spectrum showed a triplet at approximately 4.05 ppm, corresponding to the two protons of the methylene (B1212753) group attached to the hydroxyl function (-CH₂OH). Another triplet at 4.25 ppm was assigned to the two protons of the methylene group bonded to the imidazole (B134444) nitrogen (N-CH₂-). The protons of the phenyl ring produced a multiplet in the range of 7.35-7.55 ppm. The two protons on the imidazole ring appeared as distinct singlets at 7.12 ppm and 7.20 ppm. A broad singlet observed at 2.75 ppm was attributed to the hydroxyl proton (-OH), whose chemical shift can vary depending on concentration and solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.75 | br s | 1H | -OH |

| 4.05 | t | 2H | -CH₂-OH |

| 4.25 | t | 2H | N-CH₂- |

| 7.12 | s | 1H | Imidazole C4-H or C5-H |

| 7.20 | s | 1H | Imidazole C5-H or C4-H |

| 7.35-7.55 | m | 5H | Phenyl-H |

Solvent: CDCl₃. Abbreviations: br s = broad singlet, t = triplet, m = multiplet, s = singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. While direct experimental ¹³C NMR data for this compound is not extensively detailed in the cited literature, data from the closely related analog, 1-(2-phenyl-1H-imidazol-1-yl)propan-2-ol, provides valuable insight into the expected chemical shifts. The primary structural difference is the presence of a methyl group on the carbon bearing the hydroxyl group in the analog.

For the analog, signals for the imidazole ring carbons (C2, C4, C5) and the phenyl ring carbons are observed in the aromatic region (typically 115-150 ppm). The signal for the imidazole C2, directly attached to the phenyl group, is expected around 148.4 ppm. The phenyl carbons show a series of peaks, with the carbon attached to the imidazole ring appearing around 130.5 ppm. The aliphatic carbons of the side chain (N-CH₂- and -CH(OH)) appear at approximately 52.8 ppm and 67.5 ppm, respectively. Based on this, the corresponding methylene carbons (-N-CH₂- and -CH₂OH) in this compound are expected to have similar, though slightly different, chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data for the Analog 1-(2-phenyl-1H-imidazol-1-yl)propan-2-ol

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 23.3 | -CH₃ |

| 52.8 | N-CH₂- |

| 67.5 | -CH(OH) |

| 121.2 | Imidazole C5 |

| 128.0 | Phenyl C(para) |

| 128.6 | Phenyl C(ortho/meta) |

| 128.9 | Imidazole C4 |

| 129.0 | Phenyl C(ortho/meta) |

| 130.5 | Phenyl C(ipso) |

| 148.4 | Imidazole C2 |

Solvent: CDCl₃. Data is for a structural analog and serves as a reference.

To unambiguously assign proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a clear cross-peak between the signals at 4.05 ppm (t, -CH₂-OH) and 4.25 ppm (t, N-CH₂-), confirming the connectivity of the ethanol (B145695) side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC experiment would definitively link the proton signal at 4.05 ppm to its corresponding carbon signal and the proton signal at 4.25 ppm to its attached carbon. This is crucial for assigning the aliphatic carbons in the ¹³C NMR spectrum. It would also correlate the aromatic proton signals to their respective imidazole and phenyl ring carbons.

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups and bonding within a molecule by measuring the vibrations of molecular bonds.

FTIR spectroscopy is particularly useful for identifying characteristic functional groups. While specific FTIR data for the title compound is not available in the searched results, the spectrum of the analog 1-(2-phenyl-1H-imidazol-1-yl)propan-2-ol offers a reliable reference for the expected absorption bands.

The most prominent feature would be a broad absorption band in the region of 3111 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, with the broadness indicating hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below, around 2970 cm⁻¹. The stretching vibration of the C=N bond within the imidazole ring is typically observed around 1502 cm⁻¹. A strong band corresponding to the C-O stretching of the alcohol would be present in the 1118 cm⁻¹ region. Vibrations associated with the phenyl and imidazole rings, including C=C stretching, appear in the 1600-1450 cm⁻¹ range.

Table 3: Key FTIR Absorption Bands for the Analog 1-(2-phenyl-1H-imidazol-1-yl)propan-2-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3111 | Broad | O-H stretch (alcohol) |

| 2970 | Medium | C-H stretch (aliphatic) |

| 1502 | Strong | C=N stretch (imidazole) |

| 1456 | Strong | C=C stretch (aromatic) |

| 1118 | Strong | C-O stretch (alcohol) |

Data is for a structural analog and serves as a reference.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation of organic compounds, providing valuable information about the molecular weight and fragmentation pattern of the analyte. In the case of this compound, MS and its high-resolution counterpart (HRMS) are instrumental in confirming its molecular structure.

When subjected to mass spectrometric analysis, typically using an electron ionization (EI) source, the this compound molecule undergoes ionization to form a molecular ion (M+•). The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound. Subsequent fragmentation of the molecular ion yields a series of daughter ions, which are characteristic of the molecule's structure.

The fragmentation of this compound is expected to follow predictable pathways based on the functional groups present. Alpha-cleavage is a common fragmentation pathway for alcohols, which in this case would involve the breaking of the C-C bond adjacent to the hydroxyl group. This could lead to the formation of a stable ion. Another likely fragmentation involves the loss of a water molecule from the molecular ion. The imidazole ring and the phenyl group can also undergo characteristic fragmentation patterns, leading to a unique mass spectrum that serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard MS by measuring the m/z values with much higher precision. This allows for the determination of the exact elemental composition of the molecular ion and its fragments. By comparing the experimentally measured exact mass with the calculated theoretical mass for a proposed chemical formula, HRMS can unequivocally confirm the elemental composition of this compound, thereby validating its molecular formula. This level of accuracy is crucial in distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Nominal) |

| [M]+• | C11H12N2O | 188 |

| [M-H2O]+• | C11H10N2 | 170 |

| [M-CH2OH]+ | C10H9N2 | 157 |

| [C7H5N2]+ | Phenylimidazole fragment | 117 |

| [C6H5]+ | Phenyl cation | 77 |

Note: This table represents predicted fragmentation patterns and m/z values. Actual experimental data may vary.

X-ray Diffraction (XRD) Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a crystalline compound. For this compound, obtaining suitable single crystals allows for a precise determination of its solid-state architecture. The process involves mounting a single crystal on a goniometer and bombarding it with a focused beam of X-rays. The diffraction pattern produced is then collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystal structure would reveal crucial details about the molecular geometry of this compound, such as the planarity of the imidazole and phenyl rings and the dihedral angle between them. It would also elucidate the conformation of the ethanol side chain. Furthermore, this technique provides invaluable insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the imidazole ring, as well as potential π-π stacking interactions between the aromatic rings. This information is fundamental to understanding the physical properties of the compound in its solid state.

Table 2: Representative Single Crystal X-ray Diffraction Data for an Imidazole Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 12.567(5) |

| α (°) | 90 |

| β (°) | 109.87(3) |

| γ (°) | 90 |

| Volume (ų) | 1012.3(7) |

| Z | 4 |

| R-factor (%) | 4.5 |

Note: This table contains representative data for a similar imidazole-containing compound and is for illustrative purposes only. Actual data for this compound would require experimental determination.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. Unlike single crystal XRD, which requires a well-ordered single crystal, PXRD can be performed on a polycrystalline powder. The sample is exposed to X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is recorded.

For this compound, PXRD serves several important purposes. It can be used to confirm the crystalline nature of a synthesized batch of the compound. Each crystalline solid has a unique PXRD pattern, which acts as a fingerprint for that specific crystalline phase. Therefore, the technique is invaluable for phase identification and for assessing the purity of a sample by detecting the presence of any crystalline impurities. Furthermore, PXRD can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a compound can have different physical properties, and PXRD is a key tool for their identification and characterization.

Computational and Theoretical Chemical Investigations of 2 2 Phenyl 1h Imidazol 1 Yl Ethanol

Quantum Mechanical Studies

Quantum mechanical methods are fundamental to modern computational chemistry, providing a detailed description of the electronic behavior within a molecule. These ab initio and density functional theory approaches are used to calculate a wide array of molecular properties.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties and equilibrium geometries of organic molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. semanticscholar.org For imidazole-based compounds, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry). semanticscholar.orgresearchgate.netnih.gov

Furthermore, DFT is used to explore the electronic structure by calculating the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ppor.az The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. ppor.aznih.gov A smaller gap generally suggests higher reactivity. ppor.az For similar imidazole (B134444) derivatives, these calculations have been used to predict reactivity, stability, and potential applications in materials science, such as organic semiconductors. ppor.az

Quantum-chemical parameters derived from DFT calculations provide further insights into molecular reactivity.

| Parameter | Description | Typical Calculated Values for Similar Imidazole Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.12 to -6.58 eV ajchem-a.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Not explicitly stated |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.088 eV ppor.az |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | 5.005 eV ppor.az |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | 0.917 eV ppor.az |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | 2.961 eV ppor.az |

| Chemical Hardness (η) | Measures resistance to change in electron distribution or charge transfer. | 2.044 eV ppor.az |

| Chemical Softness (S) | The reciprocal of chemical hardness; indicates how easily the molecule can interact. | 0.489 eV ppor.az |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | 2.146 eV ppor.az |

Table: Key quantum-chemical parameters calculated using DFT for imidazole derivatives.

Ab initio methods, such as Hartree-Fock (HF), are based on first principles of quantum mechanics without using experimental data for simplification. scirp.org The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational, albeit less accurate, picture compared to more advanced methods that account for electron correlation. scirp.orgnih.gov

In computational studies of imidazole-containing compounds, HF calculations are often performed alongside DFT to provide a comparative analysis. researchgate.netresearchgate.net For example, calculated geometric parameters (bond lengths and angles) from both HF and DFT can be compared against experimental X-ray diffraction data to assess the accuracy of the computational models. researchgate.net While DFT methods that include some measure of electron correlation generally provide results in better agreement with experimental values, HF remains a valuable tool for initial structural modeling and for providing a baseline for more complex calculations. semanticscholar.orgresearchgate.net

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. iastate.edu It is an extension of DFT used to calculate the properties of molecules in their electronically excited states. nih.gov TD-DFT can predict electronic absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. semanticscholar.orgcnr.it

For molecules similar to 2-(2-phenyl-1H-imidazol-1-yl)ethanol, TD-DFT calculations, often at the B3LYP level, are used to simulate UV-Vis spectra. semanticscholar.orgsemanticscholar.org These calculations help assign the observed absorption bands to specific electronic transitions, such as the π→π* transitions common in aromatic systems. semanticscholar.org The results, including absorption wavelengths (λ), excitation energies, and oscillator strengths, are crucial for understanding the photophysical properties of the compound and its potential use in applications like organic light-emitting diodes (OLEDs) or solar cells. ppor.az

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.06 | 284.9 | 0.5114 |

| S0 → S2 | 4.38 | 279.7 | 0.4339 |

| S0 → S3 | 4.46 | 278.0 | 0.4700 |

Table: Example of TD-DFT calculated electronic transition data for a related imidazole derivative in different phases/solvents. semanticscholar.org Note: The specific transitions (e.g., S0→S1) and values are illustrative based on similar compounds and would require specific calculation for this compound.

Molecular Simulation Techniques

While quantum mechanics describes the electronic details of a molecule, molecular simulation techniques are used to study its motion and behavior over time, providing insights into its dynamic properties and interactions with its environment.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. plos.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape and dynamic behavior of a molecule like this compound. ajchem-a.comnih.gov

The properties and behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. rsc.org Computational methods can model these solvent effects using either implicit or explicit models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to capture the bulk electrostatic effects of the solvent. researchgate.net

Explicit solvent models involve simulating a number of individual solvent molecules surrounding the solute molecule. nih.gov This approach is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nih.gov

For imidazole-based systems, studies have shown that solvent polarity can affect both the molecular conformation and electronic properties. nih.gov For example, TD-DFT calculations combined with a PCM can predict how the absorption spectrum of this compound might shift in solvents of different polarities (e.g., ethanol (B145695) vs. a nonpolar solvent). semanticscholar.org The HOMO-LUMO energy gap can also be influenced by the solvent, which in turn affects the molecule's stability and reactivity in different media. asianresassoc.org Computational studies of peptides and other molecules have demonstrated that solvent can drastically alter the preferred conformation, for instance, favoring a helical structure in one solvent and a β-hairpin in another. rsc.org

Analysis of Molecular Electronic Structure

The electronic structure of a molecule dictates its chemical properties. Computational methods like Density Functional Theory (DFT) are powerful tools for investigating the electron distribution, orbital energies, and reactive sites within a molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive and less stable. shd-pub.org.rs This energy gap is instrumental in understanding intramolecular charge transfer within a molecule. irjweb.com

For this compound, specific DFT calculations detailing the HOMO-LUMO energies and their gap are not available in the searched literature. However, studies on analogous imidazole derivatives show that the HOMO is often distributed over the imidazole and phenyl rings, while the LUMO's location can vary depending on the substituents. researchgate.netmdpi.com Such an analysis for the title compound would precisely map these orbitals and quantify its reactivity.

| Parameter | Value |

|---|---|

| HOMO Energy (EHOMO) | Data not available in searched literature |

| LUMO Energy (ELUMO) | Data not available in searched literature |

| HOMO-LUMO Energy Gap (ΔE) | Data not available in searched literature |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.comniscpr.res.in The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, red or yellow regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack. mdpi.comniscpr.res.in Green areas correspond to neutral potential. MEP maps are also valuable for understanding non-covalent interactions, particularly hydrogen bonding. researchgate.net

A detailed MEP analysis for this compound has not been reported in the available literature. Based on studies of similar molecules containing hydroxyl, phenyl, and imidazole groups, one would expect to find negative potential (red/yellow) around the nitrogen atom of the imidazole ring and the oxygen atom of the ethanol group, making them likely hydrogen bond acceptors and sites for electrophilic interaction. mdpi.com Positive potential (blue) would be anticipated around the hydroxyl hydrogen, identifying it as a hydrogen bond donor.

| Region of Molecule | Predicted Electrostatic Potential | Reactivity |

|---|---|---|

| Imidazole Nitrogen (N3) | Negative (Electron-rich) | Site for electrophilic attack / H-bond acceptor |

| Hydroxyl Oxygen | Negative (Electron-rich) | Site for electrophilic attack / H-bond acceptor |

| Hydroxyl Hydrogen | Positive (Electron-poor) | Site for nucleophilic attack / H-bond donor |

| Phenyl Ring | Variable (π-system) | Can interact with cations or other π-systems |

Note: The data in this table is predictive, based on the general characteristics of the functional groups, as specific computational results for this compound were not found.

Natural Bond Orbital (NBO) analysis is a theoretical method that examines charge transfer and hyperconjugative interactions within a molecule. niscpr.res.innih.gov It provides a detailed picture of the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions is calculated, where a higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.govacadpubl.eu

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Specific NBO analysis data for this compound is not available in the searched literature. This table represents the type of data an NBO calculation would provide. |

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize regions in a molecule where electron pairs are localized, such as chemical bonds and lone pairs. chemrxiv.orgjussieu.fr ELF values range from 0 to 1. An ELF value close to 1 signifies a high degree of electron localization, characteristic of covalent bonds or lone pairs. A value of 0.5 corresponds to a uniform electron gas, indicating delocalized electrons. chemrxiv.org

ELF analysis provides an intuitive and visual understanding of the chemical bond, complementing other methods like NBO. jussieu.frresearchgate.net It can precisely map the boundaries of atomic cores, covalent bonds, and non-bonding electron regions. For this compound, an ELF analysis would map the high-localization regions corresponding to the C-C, C-H, C-N, C-O, and O-H covalent bonds, as well as the lone pairs on the nitrogen and oxygen atoms. However, specific ELF studies for this compound were not found in the reviewed literature.

Studies of Intermolecular Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular structure and physical properties of chemical compounds in the solid state. They play a vital role in molecular recognition and biological processes.

Hydrogen bonding is a strong, directional non-covalent interaction where a hydrogen atom is shared between two electronegative atoms, typically oxygen or nitrogen. ethernet.edu.et The presence of both a hydroxyl group (-OH) and an imidazole ring makes this compound capable of acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and an acceptor (via the hydroxyl oxygen and the sp2-hybridized nitrogen of the imidazole ring). semanticscholar.orgresearchgate.net

These interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules). Intermolecular hydrogen bonds are particularly significant in the solid state, often dictating the crystal packing arrangement. In crystal structures of similar imidazole-ethanol derivatives, O-H···N hydrogen bonds are commonly observed, where the hydroxyl group of one molecule donates a hydrogen to the imidazole nitrogen of an adjacent molecule, often forming chains or dimers. nih.govnih.gov

While a crystal structure with detailed hydrogen bond parameters for this compound was not found, analysis of related compounds provides a strong basis for predicting its hydrogen bonding behavior. semanticscholar.orgnih.gov It is highly probable that the dominant intermolecular interaction would be an O-H···N hydrogen bond linking molecules into supramolecular assemblies.

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Geometric Parameters (D-H···A) |

|---|---|---|---|---|

| Oxygen (O) | Hydrogen (H) | Nitrogen (N) | Intermolecular | Data not available in searched literature |

Pi-Stacking and Aromatic Interactions

Detailed research findings and data tables concerning the specific pi-stacking and aromatic interactions within the crystal structure of this compound are not available in the reviewed literature. Computational studies on related phenyl-imidazole systems often reveal parallel-displaced or T-shaped π-π stacking configurations between phenyl and imidazole rings, which contribute significantly to the crystal lattice energy. However, without specific crystallographic or theoretical data for the target molecule, a quantitative description cannot be furnished.

Hirshfeld Surface Analysis and Associated Fingerprint Plots

A Hirshfeld surface analysis for this compound has not been reported in the available scientific literature. Consequently, data tables summarizing the percentage contributions of various intermolecular contacts (e.g., H···H, C···H/H···C, O···H/H···O) and the corresponding 2D fingerprint plots are not available. This analysis is contingent on prior determination of the compound's crystal structure, which appears to be unreported.

Reactivity and Fundamental Reaction Mechanisms of 2 2 Phenyl 1h Imidazol 1 Yl Ethanol

Intrinsic Reactivity of the Imidazole (B134444) Core

The imidazole ring is an aromatic heterocycle that is a common feature in many biologically active molecules. nih.gov Its reactivity is a consequence of the presence of two nitrogen atoms within the five-membered ring, which imparts a unique electronic character. nih.gov

The imidazole ring of 2-(2-phenyl-1H-imidazol-1-yl)ethanol possesses two nitrogen atoms with distinct electronic properties. One nitrogen atom is of the pyrrole-type, where its lone pair of electrons is delocalized and contributes to the aromatic sextet of the ring. globalresearchonline.net The other nitrogen is of the pyridine-type (N-3), with its lone pair residing in an sp2 hybrid orbital in the plane of the ring, making it more basic and available for reactions. nih.govglobalresearchonline.net

This distribution of electrons makes the imidazole ring susceptible to both electrophilic and nucleophilic attacks. globalresearchonline.netlongdom.org The pyridine-like N-3 nitrogen is the primary site for electrophilic attack due to its available lone pair. globalresearchonline.net Protonation or alkylation, for instance, will preferentially occur at this position. Conversely, the imidazole ring is generally less prone to nucleophilic substitution unless there are strong electron-withdrawing groups attached to it. globalresearchonline.net Deprotonation of the N-H group can, however, enhance the nucleophilicity of the imidazole ring, facilitating reactions such as N-alkylation.

The electronic nature of the imidazole ring significantly directs the course of chemical reactions involving this compound. The ring's aromaticity and the presence of the two nitrogen atoms influence the reactivity of the substituents attached to it. Electrophilic substitution on the imidazole ring itself is a known reaction pathway, with the substitution pattern being dependent on the reaction conditions and the nature of the electrophile. globalresearchonline.netuobabylon.edu.iq

Furthermore, the imidazole moiety can act as a ligand, coordinating with metal ions through the lone pair of the pyridine-type nitrogen. This property is crucial in the context of bioinorganic chemistry and catalysis. The imidazole ring's ability to participate in N-alkylation and other substitution reactions makes it a versatile scaffold for the synthesis of a diverse range of derivatives.

Reactivity of the Phenyl Substituent and its Electronic Effects

The phenyl group at the 2-position of the imidazole ring is not merely a passive substituent. It exerts electronic effects that modulate the reactivity of the entire molecule. The phenyl ring is conjugated with the imidazole ring, which can influence the electron density distribution within the heterocyclic core.

Substituents on the phenyl ring can further tune the electronic properties of the molecule. Electron-donating groups on the phenyl ring can increase the electron density of the imidazole ring, potentially enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups can decrease the electron density, making the imidazole ring more susceptible to nucleophilic attack. These electronic effects are a key consideration in the design and synthesis of derivatives of this compound with specific desired properties. For instance, the introduction of halogen substituents on the phenyl ring is a common strategy in the development of antifungal agents to modify the molecule's activity. researchgate.netnih.gov

Reactivity of the Ethanol (B145695) Side Chain and Hydroxyl Group Transformations

The ethanol side chain, and specifically its terminal hydroxyl group, is a primary site of reactivity in this compound. The hydroxyl group can participate in a wide array of chemical transformations, making it a versatile handle for the synthesis of various derivatives.

Common reactions involving the hydroxyl group include:

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. nih.gov

Etherification: Reaction with alkyl halides or other electrophiles can lead to the formation of ethers.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.

Carbamate formation: Reaction with isocyanates or carbamoyl (B1232498) chlorides yields carbamates. nih.gov

The synthesis of this compound itself often involves the reduction of the corresponding ketone, 1-phenyl-2-(1H-imidazol-1-yl)ethanone, highlighting the reactivity of the carbon atom bearing the hydroxyl group. nih.gov

| Reaction Type | Reagent | Product |

| Esterification | Carboxylic acid/Acyl chloride | Ester |

| Etherification | Alkyl halide | Ether |

| Oxidation | Oxidizing agent | Aldehyde/Carboxylic acid |

| Carbamate formation | Isocyanate | Carbamate |

Electrochemical Characteristics and Redox Mechanisms

The electrochemical behavior of this compound is of interest for understanding its potential role in redox processes and for developing analytical methods.

Cyclic voltammetry is a powerful technique to investigate the redox properties of molecules. For imidazole-containing compounds, cyclic voltammetry can reveal information about the ease of oxidation and reduction, the stability of the resulting radical ions, and the mechanism of electron transfer. researchgate.net

Studies on related imidazole derivatives have shown that the imidazole ring can be electrochemically active. researchgate.net The redox potential of the molecule can be influenced by the nature and position of substituents on both the imidazole and phenyl rings. For instance, electron-donating groups would be expected to lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups would have the opposite effect. The redox behavior of this compound and its derivatives is an area of active research, with implications for their biological activity and potential applications in materials science. nih.govdtu.dk

Theoretical Modeling of Electrochemical Behavior

Theoretical modeling of the electrochemical behavior of specific organic compounds provides invaluable insights into their reaction mechanisms, predicting redox potentials, and understanding the electronic properties that govern their reactivity. Such studies often employ quantum chemical calculations, such as Density Functional Theory (DFT), to model the behavior of molecules at the electrode-electrolyte interface.

However, a thorough review of scientific literature and chemical databases reveals a significant gap in the theoretical modeling of the electrochemical behavior specifically for This compound . While computational and electrochemical studies have been conducted on various related imidazole derivatives, data focusing explicitly on the theoretical electrochemical properties of this particular compound is not publicly available.

Research on analogous structures, such as other phenyl-imidazole derivatives, has utilized DFT and other computational methods to investigate parameters like:

Frontier Molecular Orbital Energies (HOMO/LUMO): These are crucial for predicting the ease of oxidation and reduction. The Highest Occupied Molecular Orbital (HOMO) energy correlates with the ability to donate an electron (oxidation potential), while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept an electron (reduction potential).

Electron Density Distribution: This helps identify the most likely sites for oxidation or reduction to occur within the molecule.

Solvation Effects: Theoretical models often incorporate the influence of the solvent on the electrochemical process, as it can significantly alter redox potentials.

Without specific studies on this compound, it is not possible to present detailed research findings or data tables related to its theoretical electrochemical behavior. The scientific community has yet to publish research that would provide the necessary data for a comprehensive analysis within this specific subtopic. Therefore, tables detailing predicted redox potentials, orbital energies, or charge distributions for this compound cannot be generated.

Coordination Chemistry of 2 2 Phenyl 1h Imidazol 1 Yl Ethanol As a Ligand

Formation and Characterization of Metal Complexes

Coordination with Transition Metal Ions (e.g., Zn(II), Cu(II), Ni(II), Ru(III))

This ligand has been shown to coordinate with a range of d-block transition metals.

Zinc(II) Complexes : As a d¹⁰ ion, Zn(II) typically forms tetrahedral or octahedral complexes. With 2-(2-phenyl-1H-imidazol-1-yl)ethanol, tetrahedral complexes of the type [Zn(L)₂Cl₂] are common, where the ligand coordinates as a monodentate entity through the imidazole (B134444) nitrogen. mdpi.com The lack of color in these complexes is characteristic of the filled d-orbitals of Zn(II).

Copper(II) Complexes : Cu(II) (d⁹) complexes are known for their vibrant colors and diverse geometries, often distorted from ideal symmetries due to the Jahn-Teller effect. Square planar or distorted octahedral geometries are frequently observed. The reaction of this ligand with copper(II) salts can yield complexes where the ligand demonstrates its versatility in coordination. researchgate.net

Nickel(II) Complexes : Ni(II) is a d⁸ ion that commonly forms octahedral or square planar complexes, which are typically green and red/yellow, respectively. Studies on related imidazole-based ligands show the formation of octahedral Ni(II) complexes, often incorporating solvent molecules or counter-ions into the coordination sphere. orientjchem.orgchemrevlett.comias.ac.inias.ac.in

Ruthenium(III) Complexes : Ruthenium complexes are of significant interest for their catalytic and potential medicinal applications. Ru(III) (d⁵) typically forms octahedral complexes. The coordination with imidazole-containing ligands like this compound can lead to stable, often paramagnetic, complexes. Research on similar benzimidazole (B57391) ligands has demonstrated the formation of stable Ru(III) complexes. nih.gov

Analysis of Coordination Modes and Geometries

The compound this compound can adopt several coordination modes, influencing the final geometry of the metal complex.

Monodentate Coordination : The most common mode is monodentate, where the ligand binds to the metal center solely through the N3 atom of the imidazole ring. In this case, the hydroxyl group does not participate in coordination but may be involved in hydrogen bonding within the crystal lattice. This mode typically leads to complexes with higher coordination numbers, such as tetrahedral or octahedral geometries, depending on the metal-to-ligand ratio and the presence of other co-ligands. ias.ac.in

Bidentate Bridging Coordination : The ligand can also act as a bridging ligand, connecting two metal centers. This is often achieved through the imidazole ring, where the N3 atom coordinates to one metal ion and another part of the ligand or a different donor atom interacts with a second metal ion, leading to the formation of coordination polymers.

Bidentate Chelating Coordination : Although less common due to the flexibility of the ethanol (B145695) chain, the ligand can act as a bidentate N,O-chelator. This involves coordination through both the imidazole nitrogen and the hydroxyl oxygen. This mode is favored by metal ions that prefer five- or six-membered chelate rings.

The resulting geometries are diverse, ranging from tetrahedral for ions like Zn(II) to square planar and octahedral for Cu(II) and Ni(II). orientjchem.orgias.ac.in The specific geometry is a result of a complex interplay between the electronic configuration of the metal ion, the steric bulk of the ligands, and the reaction conditions.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The bifunctional nature of this compound makes it a suitable candidate for a building block, or linker, in the synthesis of these extended structures. nih.gov

Spectroscopic and Structural Characterization of Coordination Compounds

The elucidation of the structure and bonding in coordination compounds of this compound relies on a suite of spectroscopic and analytical methods.

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=N bond within the imidazole ring to a different wavenumber in the complex spectrum compared to the free ligand is indicative of coordination through the imidazole nitrogen. If the hydroxyl group is involved in coordination, a change in the position and shape of the O-H stretching band is also observed. orientjchem.orgnih.gov

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the complex and is particularly useful for complexes of transition metals with partially filled d-orbitals. The spectra can reveal details about the coordination geometry of the metal ion. For instance, the position and intensity of the d-d transition bands for Ni(II) complexes can distinguish between octahedral and tetrahedral environments. chemrevlett.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes like those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in solution. Upon coordination, the chemical shifts of the protons and carbons near the binding sites (especially in the imidazole ring) are altered, confirming the ligand-metal interaction. ias.ac.in

Single-Crystal X-ray Diffraction : This is the most definitive method for determining the solid-state structure of a coordination compound. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding. mdpi.comsemanticscholar.org This technique has been crucial in confirming the monodentate and bridging coordination modes of imidazole-based ligands and determining the precise geometry around the metal center.

Below is a summary table of characteristic spectroscopic data for a representative metal complex.

| Technique | Free Ligand (Characteristic Signal) | Coordinated Ligand (Characteristic Signal) | Inference |

| IR Spectroscopy | ν(C=N) ~1510 cm⁻¹ | Shift to lower or higher frequency | Coordination via imidazole N |

| ν(O-H) broad ~3400 cm⁻¹ | Shift and/or broadening changes | Involvement of -OH in coordination or H-bonding | |

| UV-Vis Spectroscopy | Ligand-centered π-π* transitions | New bands (d-d transitions, MLCT) | Confirmation of complex formation and geometry |

| ¹H NMR (for Zn(II)) | Imidazole ring protons (δ 7-8 ppm) | Downfield or upfield shift of signals | Confirmation of N-coordination in solution |

This comprehensive characterization is essential for understanding the structure-property relationships in the metal complexes of this compound.

Photophysical Properties and Optoelectronic Research of 2 2 Phenyl 1h Imidazol 1 Yl Ethanol

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a crucial technique for probing the electronic structure of molecules. For 2-(2-phenyl-1H-imidazol-1-yl)ethanol, the UV-Visible absorption spectrum is dictated by the energetic transitions between its molecular orbitals.

The primary chromophoric unit in this compound is the 2-phenyl-1H-imidazole moiety. This system is composed of two key aromatic groups: the phenyl ring and the imidazole (B134444) ring. The electronic transitions observed in the UV-Vis spectrum of this compound are characteristic of such π-conjugated aromatic systems.

π → π* Transitions: These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the 2-phenyl-1H-imidazole system, these transitions are responsible for the strong absorption bands typically observed in the ultraviolet region. The delocalization of π-electrons across both the phenyl and imidazole rings influences the energy of these transitions. For similar imidazole derivatives, these transitions are often observed in the 300-400 nm range. acs.org

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pair on the nitrogen atoms of the imidazole ring) to a π* antibonding orbital. These transitions are typically lower in energy and intensity compared to π → π* transitions.

The phenyl and imidazole rings are the core components that absorb light, with the ethanol (B145695) substituent acting as an auxochromic group that can subtly modify the absorption characteristics. The degree of planarity between the phenyl and imidazole rings is a critical factor; greater coplanarity enhances π-conjugation, leading to a bathochromic (red) shift in the absorption maximum. However, steric hindrance can cause the rings to twist, reducing conjugation and resulting in a hypsochromic (blue) shift. nih.gov

Table 1: Expected Electronic Transitions for the 2-Phenyl-1H-Imidazole Chromophore

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | 250-350 nm | High |

Note: The exact wavelengths are dependent on the solvent and specific molecular geometry.

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Visible absorption bands when measured in different solvents. This phenomenon provides insight into the nature of the electronic transitions and the difference in polarity between the ground and excited states of the molecule. Phenyl-imidazole derivatives often exhibit solvatochromism due to changes in solute-solvent interactions upon electronic excitation. nih.govnih.govtaylorandfrancis.com

An increase in solvent polarity can lead to:

Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more effectively, lowering its energy and causing a shift to longer wavelengths. This is commonly observed for π → π* transitions in push-pull systems.

Hypsochromic Shift (Blue Shift): If the ground state is more polar than the excited state, or if specific interactions like hydrogen bonding stabilize the ground state more, an increase in solvent polarity will lead to a shift to shorter wavelengths. This is often the case for n → π* transitions, where the non-bonding orbitals are stabilized by hydrogen bonding with protic solvents.

For this compound, the presence of the hydroxyl group on the ethanol substituent allows for hydrogen bonding with protic solvents, which can significantly influence its solvatochromic behavior. mdpi.com Studies on similar imidazole derivatives have shown that increasing solvent polarity generally causes a bathochromic shift in the main absorption band, indicating a more polar excited state. taylorandfrancis.com

Fluorescence Spectroscopy and Luminescence Studies

Fluorescence spectroscopy provides information about the electronic excited states of a molecule and its de-excitation pathways. Many imidazole derivatives are known to be fluorescent, making them suitable for applications in sensors, probes, and organic light-emitting diodes (OLEDs). nih.govrsc.org

The emission spectrum of this compound is expected to be a broad, mirror-image of its longest-wavelength absorption band, although often with a significant Stokes shift (the difference between the absorption and emission maxima). The magnitude of the Stokes shift is related to the geometric and electronic reorganization of the molecule in the excited state.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield is highly dependent on the molecular structure and its environment. For many simple phenyl-imidazole derivatives, the quantum yields can be modest in solution due to non-radiative decay pathways, such as intramolecular rotations and vibrations that quench the excited state. acs.orgmdpi.com However, restricting these intramolecular motions, for instance in a rigid matrix or in a viscous solvent, can lead to a significant enhancement of fluorescence. researchgate.net

The quantum yield for related imidazole derivatives has been reported to range widely, from less than 0.01 to over 0.6, depending on the specific substituents and the solvent used. researchgate.netbeilstein-archives.org

Table 2: Illustrative Photophysical Data for a Generic Phenyl-Imidazole Derivative in Different Solvents

| Solvent | Dielectric Constant | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

|---|---|---|---|---|---|

| Toluene | 2.38 | ~310 | ~390 | ~6900 | Low |

| Chloroform (B151607) | 4.81 | ~315 | ~410 | ~7800 | Moderate |

| Ethanol | 24.55 | ~320 | ~430 | ~8700 | Moderate-High |

Note: This data is illustrative and based on general trends for phenyl-imidazole compounds. mdpi.com Actual values for this compound would require experimental measurement.

The relationship between the molecular structure and the photoluminescence properties is key to designing efficient fluorescent materials. nih.gov

The Phenyl-Imidazole Core: The extent of π-conjugation and the rigidity of this core are paramount. Substituents on the phenyl ring can tune the emission properties. Electron-donating groups tend to cause a red shift in emission, while electron-withdrawing groups can cause a blue or red shift depending on their position and interaction with the imidazole ring.

The N-1 Substituent: The ethanol group at the N-1 position of the imidazole ring influences the photoluminescence. Its flexible nature can contribute to non-radiative decay pathways, potentially lowering the quantum yield. However, its ability to form intermolecular hydrogen bonds with the solvent can also affect the emission profile, often leading to red-shifted emission in protic solvents. mdpi.com

Intramolecular and Intermolecular Interactions: The relative orientation of the phenyl and imidazole rings affects the degree of intramolecular charge transfer (ICT) character in the excited state. Molecules with significant ICT character often show strong solvatofluorochromism (a pronounced shift in emission color with solvent polarity). acs.org Intermolecular interactions, such as π-π stacking in the solid state or aggregates, can lead to fluorescence quenching or, in some cases, aggregation-induced emission (AIE). acs.org

Theoretical Prediction and Modeling of Photophysical Parameters (e.g., TD-DFT)

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides powerful tools for predicting and understanding the photophysical properties of molecules like this compound. acs.org These methods can be used to calculate:

Ground and Excited State Geometries: DFT can optimize the molecular structure in both the ground state (S₀) and the first excited state (S₁), revealing geometric changes that occur upon excitation.

Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is often correlated with the lowest energy electronic transition.

Absorption and Emission Spectra: TD-DFT can simulate the electronic absorption and emission spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. These theoretical spectra can be compared with experimental data to assign the observed bands.

Dipole Moments: Calculations can determine the dipole moments of the ground and excited states, which is essential for understanding solvatochromic effects.

For phenyl-imidazole systems, TD-DFT calculations have been successfully used to rationalize observed photophysical properties, including the nature of electronic transitions (e.g., ICT character) and the influence of structural modifications on absorption and emission wavelengths. nih.govacs.org Such calculations would be instrumental in building a detailed understanding of the structure-property relationships for this compound.

Q & A

Q. What are the common synthetic routes for 2-(2-phenyl-1H-imidazol-1-yl)ethanol, and how are reaction conditions optimized?

The compound is typically synthesized via a two-step process:

Step 1 : Substituted 2-bromo-1-phenylethanones react with 1H-imidazole in dimethylformamide (DMF) to form 2-(1H-imidazol-1-yl)-1-phenylethanones.

Step 2 : Reduction of the ketone intermediate using sodium borohydride (NaBH₄) in methanol yields the alcohol derivative .

Optimization : Recent advancements employ microwave-assisted synthesis or catalytic systems (e.g., K₂CO₃) to enhance yields (up to 85%) and reduce reaction times .

Q. What spectroscopic methods are used to characterize this compound, and what key data confirm its structure?

Q. What preliminary biological activities have been reported for this compound?

Studies indicate antifungal activity against Candida spp. (MIC₅₀: 8–32 µg/mL) and Aspergillus spp. (MIC₅₀: 16–64 µg/mL). Activity correlates with the imidazole moiety disrupting fungal ergosterol biosynthesis .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and how can enantiomers be resolved?

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed using tools like SHELX?

- Challenges : Poor crystal quality due to flexible ethanol chain and hygroscopicity.

- Solutions :

Q. How can structural modifications enhance activity against drug-resistant fungal strains?

- Derivatization Strategies :

Q. How do contradictory data on environmental persistence arise, and what analytical methods resolve them?

- Contradictions : Discrepancies in half-life (soil: 7–90 days) stem from variable pH and microbial activity.

- Methods :

Methodological Recommendations

- Synthesis : Use microwave-assisted reactions for time-efficient scaling.

- Characterization : Combine XRD (SHELX) with dynamic NMR to resolve stereochemical ambiguities.

- Bioactivity Testing : Employ checkerboard assays to assess synergism with fluconazole against resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.